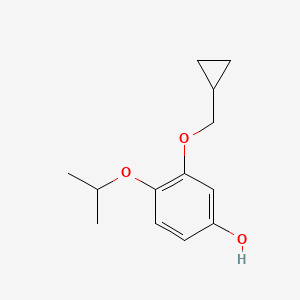
3-(Cyclopropylmethoxy)-4-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)-4-isopropoxyphenol is an organic compound characterized by the presence of cyclopropylmethoxy and isopropoxy groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-isopropoxyphenol typically involves multiple steps:
Alkylation: The starting material, 3-hydroxy-4-halogenated benzaldehyde, undergoes alkylation to introduce the cyclopropylmethoxy group.
Hydroxylation: The intermediate product is then subjected to hydroxylation to form the phenol group.
Alkylation: A second alkylation step introduces the isopropoxy group.
Oxidation: Finally, the compound is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to achieve high yields and purity. The intermediates are purified at each step to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)-4-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
3-(Cyclopropylmethoxy)-4-isopropoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-(Cyclopropylmethoxy)-4-isopropoxyphenol involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenol
- 3-(Cyclopropylmethoxy)-4-(isopropylmethoxy)phenol
Uniqueness
3-(Cyclopropylmethoxy)-4-isopropoxyphenol is unique due to the presence of both cyclopropylmethoxy and isopropoxy groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-12-6-5-11(14)7-13(12)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChIキー |
XRQXCYZRDUTRGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)O)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















